molecular formula C12H10BrNO2S B162719 2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide CAS No. 131729-17-4

2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

Cat. No.: B162719
CAS No.: 131729-17-4
M. Wt: 312.18 g/mol
InChI Key: RFBNGWPBQUOUNT-UHFFFAOYSA-N
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Description

2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is a heterocyclic compound that features a naphtho[1,8-cd]isothiazole core with a bromoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide typically involves the reaction of naphtho[1,8-cd]isothiazole with a bromoethylating agent under controlled conditions. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromoethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromoethyl group or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can introduce carboxyl or hydroxyl groups.

Scientific Research Applications

2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of 2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The naphtho[1,8-cd]isothiazole core may also interact with hydrophobic pockets within the target, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloroethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
  • 2-(2-iodoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
  • 2-(2-ethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

Uniqueness

2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and ethyl analogs. The bromoethyl group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

Properties

IUPAC Name

3-(2-bromoethyl)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c13-7-8-14-10-5-1-3-9-4-2-6-11(12(9)10)17(14,15)16/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBNGWPBQUOUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407136
Record name 2-(2-Bromoethyl)-1lambda~6~-naphtho[1,8-cd][1,2]thiazole-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672521
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

131729-17-4
Record name 2-(2-Bromoethyl)-1lambda~6~-naphtho[1,8-cd][1,2]thiazole-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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